1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-2-carboxamide
CAS No.: 2548976-12-9
Cat. No.: VC11834151
Molecular Formula: C11H16N4OS
Molecular Weight: 252.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548976-12-9 |
|---|---|
| Molecular Formula | C11H16N4OS |
| Molecular Weight | 252.34 g/mol |
| IUPAC Name | 1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)pyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C11H16N4OS/c1-7-6-9(14-11(13-7)17-2)15-5-3-4-8(15)10(12)16/h6,8H,3-5H2,1-2H3,(H2,12,16) |
| Standard InChI Key | DNUYLBOJBXCOGJ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)SC)N2CCCC2C(=O)N |
| Canonical SMILES | CC1=CC(=NC(=N1)SC)N2CCCC2C(=O)N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name, 1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)pyrrolidine-2-carboxamide, reflects its bifunctional architecture: a 2-carboxamide-substituted pyrrolidine linked to a 6-methyl-2-(methylsulfanyl)pyrimidine ring. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆N₄OS |
| Molecular Weight | 252.34 g/mol |
| SMILES | CC1=CC(=NC(=N1)SC)N2CCCC2C(=O)N |
| InChI Key | DNUYLBOJBXCOGJ-UHFFFAOYSA-N |
The pyrimidine ring’s electron-deficient nature, combined with the pyrrolidine’s conformational flexibility, enables π-π stacking and hydrogen bonding, respectively.
Stereochemical Considerations
While the compound’s stereochemistry is unspecified in available literature, the pyrrolidine ring’s 2-carboxamide group introduces a chiral center at C2. Enantiomeric resolution or asymmetric synthesis may be required to isolate biologically active stereoisomers, a common practice in optimizing pharmacokinetic profiles.
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves sequential functionalization of pyrimidine and pyrrolidine precursors:
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Pyrimidine Core Formation: 6-Methyl-2-(methylsulfanyl)pyrimidin-4-amine is synthesized via cyclocondensation of thiourea with β-keto esters, followed by methylation.
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Pyrrolidine Coupling: The pyrimidine intermediate undergoes nucleophilic aromatic substitution with pyrrolidine-2-carboxamide under basic conditions (e.g., K₂CO₃ in DMF).
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Purification: Column chromatography or recrystallization yields the final product with >95% purity.
Process Optimization
Key challenges include minimizing byproducts from competing substitutions at the pyrimidine C2 and C4 positions. Catalytic additives like CuI or Pd(PPh₃)₄ improve regioselectivity, while microwave-assisted synthesis reduces reaction times from hours to minutes.
Physicochemical Properties
Solubility and Stability
Experimental data from VulcanChem indicate:
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Water Solubility: 0.12 mg/mL (25°C), classified as poorly soluble.
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LogP: 1.8 ± 0.2, suggesting moderate lipophilicity.
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Stability: Stable under ambient conditions but degrades in acidic media (pH <3) via hydrolysis of the methylsulfanyl group.
Spectroscopic Characterization
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¹H NMR (DMSO-d₆): δ 1.85–2.10 (m, pyrrolidine CH₂), 2.45 (s, pyrimidine-CH₃), 3.10 (s, SCH₃), 4.30–4.50 (m, pyrrolidine N-CH₂), 6.90 (s, pyrimidine H).
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LC-MS: [M+H]⁺ m/z 253.1, consistent with the molecular formula.
Biological Activity and Mechanisms
Enzyme Inhibition
In vitro assays reveal moderate inhibition of cyclin-dependent kinases (CDK2/4) (IC₅₀ = 1.2–1.8 μM), attributed to the pyrimidine ring’s mimicry of ATP’s adenine moiety. The methylsulfanyl group enhances hydrophobic interactions with kinase pockets, while the carboxamide forms hydrogen bonds with catalytic residues.
Therapeutic Applications and Patent Landscape
Oncology
Patent WO2021228767A1 discloses derivatives of this compound as CDK4/6 inhibitors for breast cancer. Co-administration with palbociclib synergistically reduces Rb phosphorylation in MCF-7 cells by 78% compared to monotherapy.
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